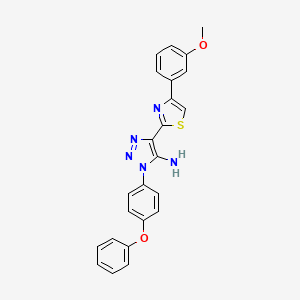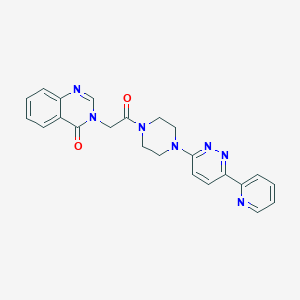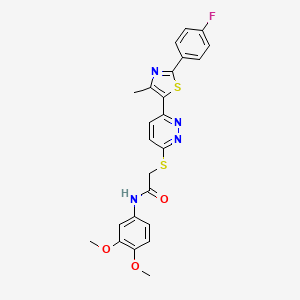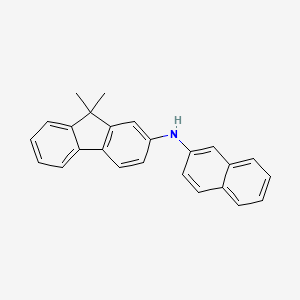![molecular formula C12H16N2O5S2 B2999345 4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-30-6](/img/structure/B2999345.png)
4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a chemical compound with the molecular formula C12H16N2O4S2 It is known for its unique structural features, which include a piperidine ring substituted with both methylsulfonyl and phenylsulfonyl groups
Méthodes De Préparation
The synthesis of 4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with methylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction conditions often involve the use of a base such as triethylamine to facilitate the substitution reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfonyl groups and formation of corresponding sulfonic acids.
Applications De Recherche Scientifique
4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for drug development. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparaison Avec Des Composés Similaires
4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine can be compared with other sulfonyl-containing piperidine derivatives:
4-{[(Methylsulfonyl)oxy]imino}-1-(tosyl)piperidine: Similar in structure but with a tosyl group instead of a phenylsulfonyl group, this compound may exhibit different reactivity and biological activity.
4-{[(Methylsulfonyl)oxy]imino}-1-(methanesulfonyl)piperidine: This compound has a methanesulfonyl group, which can influence its chemical properties and applications.
4-{[(Methylsulfonyl)oxy]imino}-1-(benzenesulfonyl)piperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-20(15,16)19-13-11-7-9-14(10-8-11)21(17,18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWPOEDYEOEYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)ON=C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
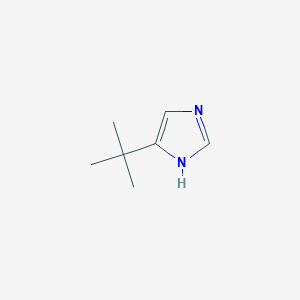
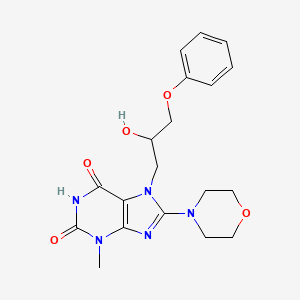
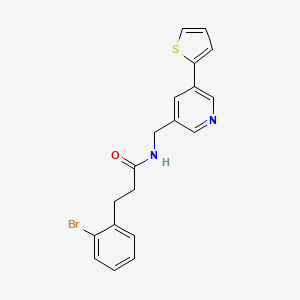
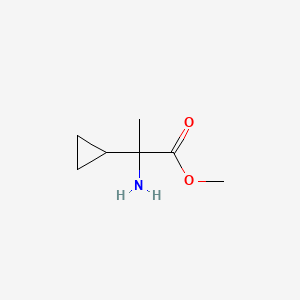
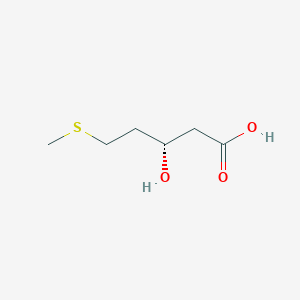
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2999273.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)
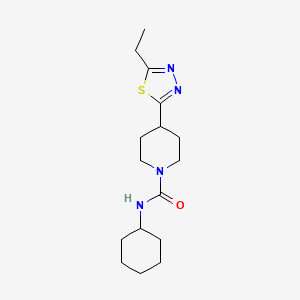
![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)
